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Compound of Interest

4-Chloro-6-methylquinoline-3-
Compound Name:
carbonitrile

cat. No.: B1368526

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-6-methylquinoline-3-
carbonitrile

Abstract: 4-Chloro-6-methylquinoline-3-carbonitrile is a heterocyclic compound of significant
interest in medicinal chemistry and materials science. Its rigid quinoline scaffold, combined with
the reactive chloro and nitrile functional groups, makes it a versatile precursor for the synthesis
of a diverse range of complex molecules. This guide provides a comprehensive technical
overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is
intended for researchers, scientists, and drug development professionals who are utilizing or
considering this compound in their work. We will delve into the causality behind its chemical
behavior, provide actionable experimental protocols, and outline its potential in modern
research contexts.

Compound Identification and Physicochemical
Properties

4-Chloro-6-methylquinoline-3-carbonitrile is a substituted quinoline, a class of compounds
known for its prevalence in biologically active molecules.[1] The strategic placement of the
chloro group at the 4-position and the nitrile at the 3-position makes it an ideal substrate for
further chemical modification, particularly for building libraries of potential drug candidates.
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Property Data Source

CAS Number 1016818-79-3 [2]

Molecular Formula C11H7CIN2 [2]

Molecular Weight 202.64 g/mol [2]
Expected to be a pale yellow

Appearance to yellow-brown solid, based [2][3]
on similar structures.
Sparingly soluble in water;

B soluble in common organic
Solubility [2][4]

solvents like ethanol,

chloroform, and acetone.

Predicted XlogP

2.6 - 3.5 (Indicates good lipid
solubility)

(516171

Predicted pKa

~0.33 (Refers to the
protonated quinoline nitrogen,

indicating weak basicity)

[3]

Spectroscopic Profile: A Structural Confirmation

Toolkit

Accurate characterization is paramount for validating the identity and purity of a chemical

intermediate. The following data represents the expected spectroscopic profile of 4-Chloro-6-

methylquinoline-3-carbonitrile, based on its structure and data from analogous compounds.

[8]
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Technique Expected Observations Rationale
The H2 proton is deshielded
by the adjacent nitrogen and
6 9.0-9.2 ppm (s, 1H): H2 o
the C3-nitrile group. The
proton. & 7.8-8.2 ppm (m, 3H): )
) protons on the benzene ring
1H NMR Aromatic protons H5, H7, H8. ) ) ]
will appear in the typical
0 2.5-2.7 ppm (s, 3H): Methyl ) )
aromatic region. The methyl
(CH3) protons at C6. ]
group protons will appear as a
singlet in the aliphatic region.
The carbon attached to the
electronegative chlorine atom
0 150-155 ppm: C4 (attached (C4) is significantly downfield.
to Cl). 6 145-150 ppm: C2 and The nitrile carbon has a
C8a. 6 115-140 ppm: Aromatic  characteristic chemical shift.
13C NMR

carbons. 6 115-120 ppm: C=N
(nitrile carbon). & ~90 ppm: C3.
0 ~21 ppm: CHs carbon.

The C3 carbon is shifted
significantly upfield due to the
electronic effects of the
adjacent nitrile and chloro-
substituted C4.

FT-IR (KBr, cm~1)

~2230-2220 cm~1: Sharp,
strong C=N stretch. ~3100-
3000 cm~1: Aromatic C-H
stretch. ~1600-1450 cm~1:
Aromatic C=C ring stretching.
~1100-1000 cm~1: C-Cl

stretch.

The nitrile group has a highly
characteristic and easily
identifiable absorption band.
The other peaks confirm the
presence of the aromatic
quinoline core and the chloro-

substituent.

Mass Spectrometry (EI)

m/z ~202 (M*): Molecular ion
peak. m/z ~204 (M+2): Isotope
peak with ~33% the intensity of
M+,

The presence of a single
chlorine atom results in a
characteristic M*/(M+2)
isotopic pattern with a ratio of
approximately 3:1, providing
definitive evidence of a

monochlorinated compound.
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Synthesis and Purification Protocol

The synthesis of 4-chloro-6-methylquinoline-3-carbonitrile can be achieved through a multi-
step process, typically starting from a substituted aniline. The Vilsmeier-Haack reaction is a
common and effective method for constructing the chloroquinoline core.[8]

Experimental Protocol: Synthesis via Vilsmeier-Haack
Cyclization

This protocol is a representative method adapted from procedures for similar chloroquinolines.

[8]
o Step 1: Preparation of the Vilsmeier Reagent.

o In a three-necked flask equipped with a dropping funnel and a calcium chloride guard
tube, cool dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.

o Add phosphoryl chloride (POCIs, 5 molar equivalents) dropwise with continuous stirring,
ensuring the temperature does not exceed 10 °C.

o After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.
o Step 2: Formation of the Quinoline Precursor.

o To the prepared Vilsmeier reagent, add solid 4-methylacetanilide (1 molar equivalent)
portion-wise, maintaining the temperature below 20 °C.

o After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 8-12
hours. The progress can be monitored using Thin Layer Chromatography (TLC).

e Step 3: Hydrolysis and Isolation.
o Once the reaction is complete, cool the mixture to room temperature.

o Carefully pour the reaction mixture onto crushed ice (~500 g for every 0.1 mol of starting
material) with vigorous stirring.
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o Neutralize the resulting solution with a saturated sodium bicarbonate solution until a
precipitate forms.

o Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum.
This intermediate is typically the corresponding 2-chloro-6-methylquinoline-3-
carbaldehyde.

e Step 4: Conversion of Aldehyde to Nitrile (Illustrative Step).

o The intermediate aldehyde can be converted to the nitrile through various standard
methods, such as reaction with hydroxylamine hydrochloride to form an oxime, followed by
dehydration.

o Step 5: Purification.

o The final crude 4-Chloro-6-methylquinoline-3-carbonitrile can be purified by
recrystallization from a suitable solvent system, such as ethanol or an ethyl
acetate/hexane mixture.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 4-Chloro-6-methylquinoline-3-carbonitrile.
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Chemical Reactivity and Derivatization Potential

The synthetic utility of 4-Chloro-6-methylquinoline-3-carbonitrile stems from the distinct
reactivity of its functional groups. Understanding these reactive sites is key to designing novel
derivatives for drug discovery and other applications.

» Nucleophilic Aromatic Substitution (S_NAr) at the C4-Position: This is the most significant
reaction pathway. The chlorine atom at the 4-position of the quinoline ring is highly activated
towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the
ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This reaction is
extensively used to introduce amine, ether, and thioether functionalities, which are crucial for
modulating the biological activity of drug candidates.[9][10][11]

» Reactions of the Nitrile Group: The nitrile (C=N) group is a versatile functional handle. It can
be:

o Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.
o Reduced using reagents like LiAlHa4 to yield a primary amine.

o Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after
hydrolysis.

e Reactions on the Quinoline Ring: While the ring is generally deactivated towards electrophilic
substitution due to the chloro and nitrile groups, reactions can still occur under forcing
conditions.

Key Reactivity Pathways Diagram
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Caption: Major reaction pathways for derivatization of the title compound.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure” in medicinal chemistry, appearing in numerous
approved drugs.[1] 4-Chloro-6-methylquinoline-3-carbonitrile serves as a critical building
block for creating new chemical entities (NCES) for various therapeutic targets:

» Kinase Inhibitors: Many small-molecule kinase inhibitors developed for oncology feature a
substituted quinoline or quinazoline core. The 4-amino-quinoline derivatives, readily
synthesized from this precursor, are particularly effective at targeting the ATP-binding site of
various kinases.[11]

« Anti-inflammatory and Anti-cancer Agents: The versatility of the chloro and nitrile groups
allows for the introduction of diverse pharmacophores, leading to the discovery of
compounds with potent anti-inflammatory and anti-cancer properties.[1]

o Central Nervous System (CNS) Agents: Substituted quinolines have been investigated as
negative allosteric modulators (NAMS) for receptors like mGIuR5, which are implicated in
psychiatric conditions such as anxiety and depression.[12]
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Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, information from
structurally related chloro- and methyl-quinolines should be used to guide safe handling
practices.[4]

Hazard Category Precautionary Statement GHS Codes (Anticipated)

Acute Toxicity Harmful if swallowed. H302

Causes skin irritation. Wash

Skin Irritation hands thoroughly after H315
handling.
Eye Irritation Causes serious eye irritation. H319

_ L May cause respiratory
Respiratory Irritation T H335
irritation.

Recommended Safe Handling Protocol

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles with side shields or a face shield, and a lab coat.[13][14]

o Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified
chemical fume hood, to avoid inhalation of dust or vapors.

e Exposure Response:

[e]

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove
contaminated clothing.[15]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing for at least 15 minutes and seek medical
attention.[15][13]

o Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you
feel unwell, call a poison center or doctor.[16]
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o Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from strong oxidizing agents.[13]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[15]

Conclusion

4-Chloro-6-methylquinoline-3-carbonitrile is a high-value chemical intermediate with a well-
defined reactivity profile. Its primary utility lies in the facile nucleophilic substitution of the C4-
chloro group, providing a gateway to a vast chemical space of 4-substituted quinoline
derivatives. Coupled with the versatility of the nitrile functional group, this compound offers
researchers in drug discovery and materials science a powerful tool for innovation. Adherence
to rigorous spectroscopic characterization and strict safety protocols is essential for its effective
and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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